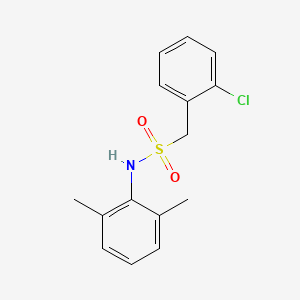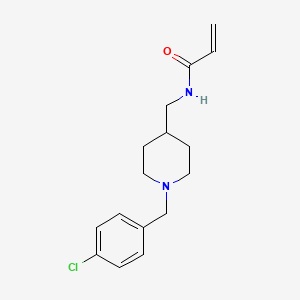
N-((1-(4-Chlorobenzyl)piperidin-4-yl)methyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1-(4-Chlorobenzyl)-4-piperidyl]methyl}acrylamide is a synthetic organic compound characterized by the presence of a chlorobenzyl group attached to a piperidine ring, which is further connected to an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-Chlorobenzyl)-4-piperidyl]methyl}acrylamide typically involves the following steps:
Formation of 1-(4-Chlorobenzyl)-4-piperidylmethanol: This intermediate can be synthesized by reacting 4-chlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide.
Conversion to Acrylamide: The intermediate is then reacted with acryloyl chloride in the presence of a base like triethylamine to form N-{[1-(4-Chlorobenzyl)-4-piperidyl]methyl}acrylamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-Chlorobenzyl)-4-piperidyl]methyl}acrylamide can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions.
Major Products
Oxidation: N-{[1-(4-Chlorobenzyl)-4-piperidyl]methyl}acrylamide N-oxide.
Reduction: N-{[1-(4-Chlorobenzyl)-4-piperidyl]methyl}amine.
Substitution: Products depend on the nucleophile used, such as azido or thiol derivatives.
Scientific Research Applications
N-{[1-(4-Chlorobenzyl)-4-piperidyl]methyl}acrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers with enhanced mechanical strength.
Mechanism of Action
The mechanism of action of N-{[1-(4-Chlorobenzyl)-4-piperidyl]methyl}acrylamide involves its interaction with specific molecular targets. The piperidine ring can interact with receptors in the nervous system, potentially modulating their activity. The acrylamide moiety can form covalent bonds with nucleophilic sites in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
N-{[1-(4-Chlorobenzyl)-4-piperidyl]methyl}methacrylamide: Similar structure but with a methacrylamide group.
N-{[1-(4-Chlorobenzyl)-4-piperidyl]methyl}propionamide: Similar structure but with a propionamide group.
Uniqueness
N-{[1-(4-Chlorobenzyl)-4-piperidyl]methyl}acrylamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the acrylamide group allows for unique interactions with biological targets, distinguishing it from similar compounds.
Properties
Molecular Formula |
C16H21ClN2O |
|---|---|
Molecular Weight |
292.80 g/mol |
IUPAC Name |
N-[[1-[(4-chlorophenyl)methyl]piperidin-4-yl]methyl]prop-2-enamide |
InChI |
InChI=1S/C16H21ClN2O/c1-2-16(20)18-11-13-7-9-19(10-8-13)12-14-3-5-15(17)6-4-14/h2-6,13H,1,7-12H2,(H,18,20) |
InChI Key |
HOMPGTFGYVRYKU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NCC1CCN(CC1)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


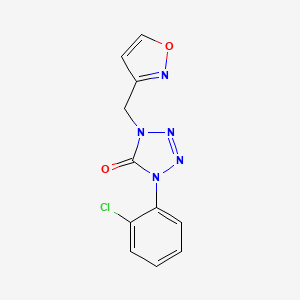
![6-Azepan-1-ylmethyl-N-phenyl-[1,3,5]triazine-2,4-diamine](/img/structure/B11038102.png)
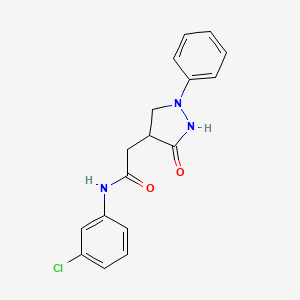
![N-{1-[(1-benzylpiperidin-4-yl)amino]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide](/img/structure/B11038104.png)
![N-(4-ethoxyphenyl)-6-{[4-(2-phenylethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11038107.png)
![3-{2-[5-(4-ethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl acetate](/img/structure/B11038112.png)
![4,4,6-Trimethyl-1-[(E)-2-oxo-2-phenylethylidene]-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one](/img/structure/B11038116.png)
![2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}-N-phenylacetamide](/img/structure/B11038124.png)
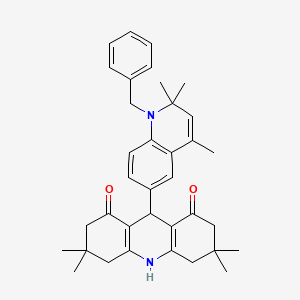
![2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B11038135.png)
![4-(4-methoxyanilino)-2-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B11038139.png)

![2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-propylpyrimidin-4(3H)-one](/img/structure/B11038149.png)
